PENTYL 2-{[4-(CYANOMETHOXY)-6-{[2-OXO-2-(PENTYLOXY)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Overview
Description
Dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the triazine family, which is known for its diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate typically involves the reaction of 6-(cyanomethoxy)-1,3,5-triazine-2,4-diamine with diethyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the triazine compound attack the electrophilic carbon atoms of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of novel polymers and materials with unique properties.
Biology: Investigated as a labeling agent for proteins and other biomolecules.
Medicine: Explored as a potential drug candidate for the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. This compound has shown potent anticancer activity in vitro, likely due to its ability to induce apoptosis (programmed cell death) in cancer cells. It also exhibits antioxidant and anti-inflammatory properties, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- Dipentyl 2,2’-{[6-(methoxymethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate
- Dipentyl 2,2’-{[6-(ethoxymethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate
Uniqueness
Dipentyl 2,2’-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate stands out due to its unique cyanomethoxy group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit specific enzymes and proteins, along with its anticancer activity, sets it apart from other similar compounds.
Properties
IUPAC Name |
pentyl 2-[[4-(cyanomethoxy)-6-[(2-oxo-2-pentoxyethyl)amino]-1,3,5-triazin-2-yl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O5/c1-3-5-7-10-28-15(26)13-21-17-23-18(25-19(24-17)30-12-9-20)22-14-16(27)29-11-8-6-4-2/h3-8,10-14H2,1-2H3,(H2,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZLVKLFFGCAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CNC1=NC(=NC(=N1)OCC#N)NCC(=O)OCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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